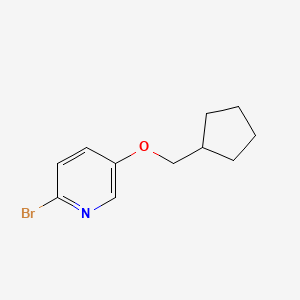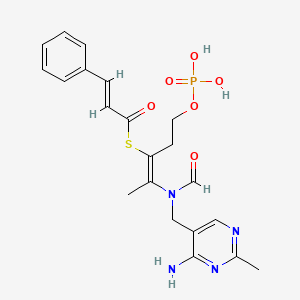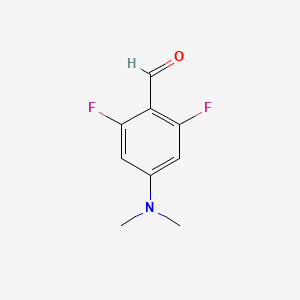
9-Azido-Neu5DAz
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Azido-Neu5DAz is a synthetic bifunctional carbohydrate derivative . Its chemical structure comprises a sialic acid backbone modified with an azido group and a diazirine moiety. Here’s the full IUPAC name:
- (2R,4S,5R,6R)-6-[(1R,2R)-3-azido-1,2-dihydroxypropyl]-2,4-dihydroxy-5-[3-(3-methyldiazirin-3-yl)propanoylamino]oxane-2-carboxylic acid.
Vorbereitungsmethoden
Synthetic Routes: Several synthetic routes exist for 9-Azido-Neu5DAz. One notable method involves the azidation of Neu5DAz (a precursor) using appropriate reagents. The azido group is introduced at the C3 position of the sialic acid ring.
Reaction Conditions: The azidation reaction typically employs sodium azide (NaN3) as the azido source. The reaction proceeds under mild conditions, often in a solvent like dimethyl sulfoxide (DMSO) or acetonitrile. The resulting product, this compound, can be isolated and purified.
Industrial Production: While industrial-scale production details are proprietary, academic research has paved the way for efficient synthesis and purification methods.
Analyse Chemischer Reaktionen
9-Azido-Neu5DAz participates in various chemical reactions:
Oxidation: It can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction of the azido group may yield different functionalized compounds.
Substitution: Substituents can be introduced at various positions on the sialic acid ring.
Common Reagents: Reagents like hydrogen peroxide (H2O2), hydrazine, and metal catalysts are often used.
Major Products: These reactions yield modified sialic acid derivatives with diverse properties.
Wissenschaftliche Forschungsanwendungen
9-Azido-Neu5DAz finds applications in:
Chemical Biology: Used as a probe for studying sialic acid interactions and glycan-binding proteins.
Imaging: Its azido group allows for bioorthogonal labeling in live cells.
Drug Delivery: Modified sialic acids can enhance drug targeting and bioavailability.
Wirkmechanismus
The compound’s effects stem from its interactions with cellular receptors, glycoproteins, and glycolipids. It can modulate cell signaling pathways and influence immune responses.
Vergleich Mit ähnlichen Verbindungen
9-Azido-Neu5DAz stands out due to its unique combination of azido and diazirine functionalities. Similar compounds include Neu5DAz (without the azido group) and other sialic acid derivatives.
Eigenschaften
Molekularformel |
C14H22N6O8 |
|---|---|
Molekulargewicht |
402.36 g/mol |
IUPAC-Name |
(2R,4S,5R,6R)-6-[(1R,2R)-3-azido-1,2-dihydroxypropyl]-2,4-dihydroxy-5-[3-(3-methyldiazirin-3-yl)propanoylamino]oxane-2-carboxylic acid |
InChI |
InChI=1S/C14H22N6O8/c1-13(18-19-13)3-2-8(23)17-9-6(21)4-14(27,12(25)26)28-11(9)10(24)7(22)5-16-20-15/h6-7,9-11,21-22,24,27H,2-5H2,1H3,(H,17,23)(H,25,26)/t6-,7+,9+,10+,11+,14+/m0/s1 |
InChI-Schlüssel |
VHQQNRUSBGYPTK-JFWPBOEBSA-N |
Isomerische SMILES |
CC1(N=N1)CCC(=O)N[C@@H]2[C@H](C[C@@](O[C@H]2[C@@H]([C@@H](CN=[N+]=[N-])O)O)(C(=O)O)O)O |
Kanonische SMILES |
CC1(N=N1)CCC(=O)NC2C(CC(OC2C(C(CN=[N+]=[N-])O)O)(C(=O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[(3-Methylpentan-2-yl)amino]cyclohexan-1-ol](/img/structure/B12088081.png)
![4-Oxaspiro[bicyclo[3.2.0]heptane-6,1'-cyclobutane]-7-one](/img/structure/B12088084.png)





![1-[2-(1,2-oxazol-3-yl)-1H-imidazol-5-yl]butane-1,2,3,4-tetrol](/img/structure/B12088126.png)
![tert-Butyl 4-[2-[2-(4-hydroxyphenoxy)ethoxy]ethyl]piperazine-1-carboxylate](/img/structure/B12088133.png)
![2-[Cyclopropyl(methyl)amino]pyridine-4-carboxylic acid](/img/structure/B12088139.png)

